molecular formula C20H20N2O5S B2455554 ethyl (7E)-7-[acetyl(oxido)-lambda~5~-azanylidene]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1241724-56-0

ethyl (7E)-7-[acetyl(oxido)-lambda~5~-azanylidene]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2455554
CAS No.: 1241724-56-0
M. Wt: 400.45
InChI Key: DVURQURGXIRLNG-PXLXIMEGSA-N
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Description

Ethyl (7E)-7-[acetyl(oxido)-lambda~5~-azanylidene]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.45. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 7-[acetyl(hydroxy)amino]-2-benzoylimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-3-27-20(25)16-14-10-7-11-15(22(26)12(2)23)17(14)28-19(16)21-18(24)13-8-5-4-6-9-13/h4-6,8-9,26H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFBCUHYVMSWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC(=C2SC1=NC(=O)C3=CC=CC=C3)N(C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (7E)-7-[acetyl(oxido)-lambda~5~-azanylidene]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by a benzothiophene core and several functional groups that may contribute to its biological activity. The presence of an acetyl group and a phenylcarbonyl moiety suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial : Inhibition of bacterial growth.
  • Antioxidant : Scavenging of free radicals.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Anticancer : Induction of apoptosis in cancer cells.

The mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with various receptors influencing cell signaling pathways.
  • Cell Cycle Regulation : Inducing cell cycle arrest and promoting apoptosis in cancerous cells.

Antimicrobial Activity

A study demonstrated that derivatives of benzothiophene compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. This compound may show similar efficacy due to its structural characteristics.

Antioxidant Properties

In vitro assays revealed that related compounds possess strong antioxidant activity, reducing oxidative stress markers in cellular models. This suggests that the compound could potentially protect against oxidative damage.

Anti-inflammatory Effects

Studies have indicated that benzothiophene derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This compound may similarly reduce inflammation through these pathways.

Anticancer Potential

Preliminary studies indicate that benzothiophene-based compounds can induce apoptosis in various cancer cell lines. The specific mechanisms include the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Case Study 1 : A derivative was tested for its antibacterial activity against Staphylococcus aureus and Escherichia coli, showing an inhibition zone greater than 15 mm at concentrations above 50 µg/mL.
  • Case Study 2 : In a study on oxidative stress in liver cells, the compound demonstrated a reduction in malondialdehyde levels by 40%, indicating effective antioxidant activity.

Data Table: Biological Activities Comparison

Activity TypeCompoundIC50/Zone of InhibitionReference
AntimicrobialEthyl Benzothiophene>15 mm (50 µg/mL)
AntioxidantSimilar Derivative40% reduction
Anti-inflammatoryRelated CompoundSignificant inhibition
AnticancerBenzothiophene DerivativeInduction of apoptosis

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzothiophene core, which is known for its pharmacological properties. The presence of various functional groups allows for interactions with biological targets, making it a candidate for drug development.

Molecular Formula

  • Chemical Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds related to ethyl (7E)-7-[acetyl(oxido)-lambda~5~-azanylidene]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have demonstrated that certain synthesized derivatives can inhibit the growth of pathogenic bacteria, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. It has been proposed that it may inhibit enzymes involved in neurodegenerative diseases such as Alzheimer's by targeting β-secretase (BACE1), which is crucial in the formation of amyloid plaques associated with the disease .

Anticancer Properties

There is growing interest in the anticancer potential of this compound class. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Case Study 1: Antioxidant Evaluation

A study conducted by Madhavi et al. investigated the synthesis and evaluation of various derivatives of benzothiophene for their antioxidant activity. The results indicated that these compounds exhibited significant free radical scavenging activity compared to standard antioxidants .

Case Study 2: Antibacterial Screening

In another study focusing on antibacterial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory zones indicating effective antibacterial activity .

Case Study 3: Neuroprotective Research

Research exploring the neuroprotective effects of similar compounds demonstrated a reduction in amyloid beta levels in cell culture models. This suggests a potential application in Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as per SDS guidelines .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors or dust.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water. Always consult a physician .
  • Storage : Store in airtight containers away from incompatible substances (e.g., strong oxidizers).

Q. What spectroscopic techniques are suitable for characterizing the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm hydrogen/carbon environments, focusing on the benzothiophene core and acetyloxido-azanylidene moiety.
  • FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ or MALDI-TOF).

Q. How can researchers design a synthetic route for this compound?

  • Methodological Answer :

  • Key Steps :

Core Formation : Cyclize tetrahydrobenzothiophene precursors via Friedel-Crafts or thiophene annulation.

Functionalization : Introduce the acetyl(oxido)-lambda~5~-azanylidene group via oxidation-acetylation sequences.

Esterification : Use ethyl chloroformate to add the carboxylate ester .

  • Optimization : Monitor reaction progress with TLC/HPLC; adjust temperature (e.g., -15°C for sensitive intermediates) .

Advanced Research Questions

Q. How can computational modeling resolve tautomeric or stereochemical ambiguities in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy minima for possible tautomers (e.g., enol-keto equilibria in the azanylidene group).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to infer bioactive conformations .
  • X-ray Crystallography : Collaborate with crystallography labs to resolve absolute configuration, as demonstrated for benzothiophene derivatives .

Q. What strategies address contradictions in analytical data (e.g., purity vs. bioactivity discrepancies)?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-MS to identify trace byproducts (e.g., degradation products from ester hydrolysis).
  • Bioassay Validation : Test fractions from preparative chromatography to isolate bioactive components.
  • Cross-Validation : Compare NMR data with synthetic intermediates to confirm structural integrity .

Q. How can researchers study the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity. Monitor degradation via:
  • HPLC : Quantify decomposition products.
  • Kinetic Analysis : Calculate half-life using Arrhenius plots.
  • Solubility Screening : Test stability in solvents (e.g., DMSO, ethanol) relevant to biological assays .

Methodological Notes

  • Experimental Design : Follow principles of factorial design to optimize synthesis (e.g., varying solvent/catalyst ratios) .
  • Data Interpretation : Use software like Gaussian (DFT) or AutoDock (molecular docking) to model interactions .
  • Safety Compliance : Adhere to institutional protocols for hazardous waste disposal, particularly for nitro/azide-containing intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.